molecular formula C18H19FN6O B2464846 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 2320458-98-6

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2464846
CAS No.: 2320458-98-6
M. Wt: 354.389
InChI Key: VECJKTVJDYXTNP-UHFFFAOYSA-N
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Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C18H19FN6O and its molecular weight is 354.389. The purity is usually 95%.
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Biological Activity

The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic molecule that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, including its mechanism of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridazine moiety linked to a diazepane ring and a fluorophenyl group. Its molecular formula is characterized by the presence of 20 carbon atoms, 24 hydrogen atoms, 6 nitrogen atoms, and 1 oxygen atom.

Research indicates that compounds within the triazolo-pyridazine class exhibit various biological activities primarily through their interaction with cellular targets. The specific mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin. For instance, compounds derived from triazolo-pyridazines have demonstrated significant antiproliferative effects against various cancer cell lines by inhibiting tubulin polymerization and arresting cells in the G2/M phase of the cell cycle .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For example:

  • Compound 4q , a related structure, exhibited potent antiproliferative activity with IC50 values ranging from 0.008 to 0.014 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .

The following table summarizes the IC50 values for various derivatives related to this class:

CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has indicated that certain triazolo-pyridazine derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Case Studies

Several studies have explored the biological activity of compounds related to This compound :

  • Anticancer Activity : A study focused on synthesizing various triazolo-pyridazines demonstrated that modifications to the structure could enhance antiproliferative effects against cancer cells .
  • Antitubercular Activity : In another study targeting Mycobacterium tuberculosis, several derivatives showed significant inhibitory concentrations (IC90) ranging from 3.73 to 40.32 μM, indicating potential for further development in treating tuberculosis .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O/c19-15-4-2-14(3-5-15)12-18(26)24-9-1-8-23(10-11-24)17-7-6-16-21-20-13-25(16)22-17/h2-7,13H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECJKTVJDYXTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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